

Replicating Published Findings on FPL-64176's Electrophysiological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fpl 62064*

Cat. No.: *B1203055*

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the electrophysiological effects of FPL-64176 with alternative L-type calcium channel activators, supported by experimental data from published findings. Detailed methodologies for key experiments are included to facilitate the replication of these findings.

FPL-64176 is a potent, non-dihydropyridine activator of L-type Ca^{2+} channels, distinguishing it from other activators like the dihydropyridine (S)-Bay K 8644.^[1] Its unique mechanism of action and high efficacy make it a valuable tool in cardiovascular and neuroscience research.^{[1][2]} This guide summarizes its electrophysiological profile and compares it with other known L-type Ca^{2+} channel activators.

Comparative Electrophysiological Data

The following tables summarize the quantitative effects of FPL-64176 and its alternatives on key electrophysiological parameters as reported in the literature.

Compound	Cell Type	Concentration	Effect on L-type Ca ²⁺ Current	Reference
FPL-64176	A7r5 smooth muscle cells	Not specified	~14-fold increase in amplitude	[1]
GH3 cells	1 μ M	Increased amplitude	[3]	
Neonatal rat ventricular cells	1 μ M	Dramatically increased amplitude	[4]	
BHK cells (expressing CaV1.2)	1 μ M	~5-fold increase in inward current	[5][6]	
PC12 cells	Micromolar	Increased whole cell current amplitude	[7]	
(S)-Bay K 8644	Rat tail artery	Not specified	Lower maximum tension response than FPL-64176	[1]
Rat neocortical slices	Not specified	Similar enhancement of K ⁺ -evoked [3H]NE release as FPL-64176	[8]	
(+)-202-791	PC12 cells	Micromolar	Increased whole cell current amplitude	[7]

Compound	Cell Type	Concentration	Effects on Channel Kinetics and Voltage-Dependence	Reference
FPL-64176	GH3 cells	1 μ M	- Prolonged activation and deactivation- Hyperpolarizing shift in current-voltage relationship	[3]
Neonatal rat ventricular cells	1 μ M	- Slowed activation and inactivation kinetics- Hyperpolarizing shift in the threshold and peak potential of the current-voltage relationship	[4]	
BHK cells (expressing CaV1.2)	1 μ M	- Dramatically slowed activation and deactivation	[5][6]	
PC12 cells	Micromolar	- Significantly slowed rate of activation- Elicited a longer-lasting slow component of the tail current compared to (+)-202-791	[7]	

(+)-202-791	PC12 cells	Micromolar	- Faster activation rate compared to FPL-64176	[7]
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Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the electrophysiological effects of FPL-64176.

Whole-Cell Patch-Clamp Electrophysiology

This technique is widely used to measure the ion currents flowing through the channels of a single cell.

Objective: To measure the effects of FPL-64176 on L-type Ca^{2+} channel currents.

Cell Preparation:

- Cells (e.g., GH3 cells, neonatal rat ventricular myocytes, or cell lines expressing specific Ca^{2+} channel subunits) are cultured under standard conditions.[\[3\]](#)[\[4\]](#)[\[6\]](#)
- For recording, cells are dissociated and plated onto glass coverslips.

Recording Solutions:

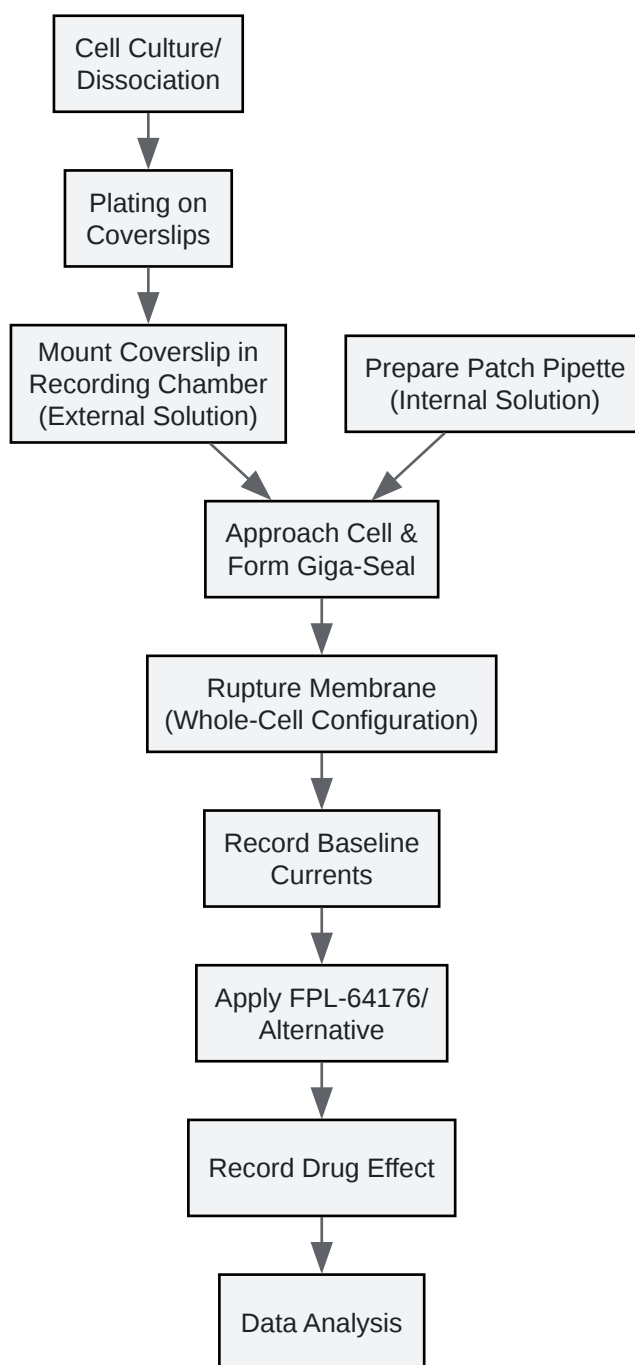
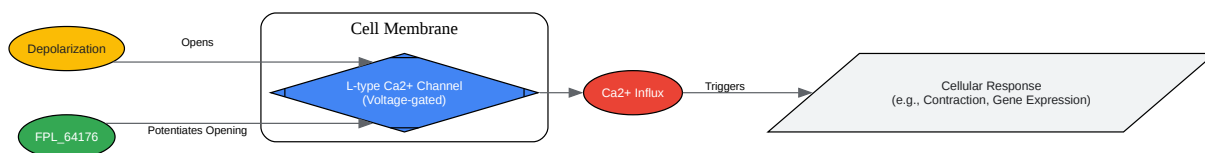
- External Solution (in mM): Composition may vary but typically contains a charge carrier for the Ca^{2+} channel (e.g., BaCl_2 or CaCl_2), a buffer (e.g., HEPES), and other salts to maintain osmolarity and block other channels (e.g., TEA-Cl to block K^{+} channels).
- Internal (Pipette) Solution (in mM): Typically contains a primary salt (e.g., CsCl or Cs-aspartate to block K^{+} currents), a Ca^{2+} chelator (e.g., EGTA), a buffer (e.g., HEPES), and ATP and GTP to support cellular function.

Electrophysiological Recording:

- A glass micropipette with a tip diameter of $\sim 1\text{-}2\ \mu\text{m}$ is filled with the internal solution and brought into contact with a cell.
- A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
- The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
- The cell is voltage-clamped at a holding potential where L-type Ca^{2+} channels are typically closed (e.g., $-80\ \text{mV}$).
- Voltage steps are applied to depolarize the membrane and activate the L-type Ca^{2+} channels, and the resulting currents are recorded.
- FPL-64176 or other compounds are applied to the external solution, and the changes in the current are measured.

Visualizations

Signaling Pathway of L-type Ca^{2+} Channel Activation



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Phone: (601) 213-4426

Email: info@benchchem.com